8-(3,4-dichlorophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one
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Overview
Description
8-(3,4-dichlorophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one is an organic heteropentacyclic compound It is characterized by a complex structure that includes a quinoline core fused with a dioxolo ring and substituted with a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3,4-dichlorophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the synthesis may involve:
Nitration: Introduction of nitro groups to the aromatic ring.
Reduction: Conversion of nitro groups to amino groups.
Cyclization: Formation of the quinoline core through intramolecular reactions.
Substitution: Introduction of the dichlorophenyl group via electrophilic aromatic substitution.
Formation of the dioxolo ring: This step involves the reaction of the quinoline derivative with suitable reagents to form the dioxolo ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
8-(3,4-dichlorophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to quinone derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Hydrolysis: Breakdown of the dioxolo ring under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, or nucleophiles.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted quinoline derivatives.
Hydrolysis: Breakdown products of the dioxolo ring.
Scientific Research Applications
8-(3,4-dichlorophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one has several applications in scientific research:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential as an antineoplastic agent and apoptosis inducer.
Mechanism of Action
The mechanism of action of 8-(3,4-dichlorophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one involves its interaction with molecular targets such as enzymes and receptors. For instance, it may act as a topoisomerase inhibitor, interfering with the enzyme’s ability to regulate DNA topology . This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Actinodaphnine: An organic heteropentacyclic compound with similar structural features.
Oxolinic acid: A quinoline derivative with antibacterial properties.
Uniqueness
8-(3,4-dichlorophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one is unique due to its specific substitution pattern and the presence of the dioxolo ring
Properties
Molecular Formula |
C16H11Cl2NO3 |
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Molecular Weight |
336.2 g/mol |
IUPAC Name |
8-(3,4-dichlorophenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one |
InChI |
InChI=1S/C16H11Cl2NO3/c17-11-2-1-8(3-12(11)18)9-5-16(20)19-13-6-15-14(4-10(9)13)21-7-22-15/h1-4,6,9H,5,7H2,(H,19,20) |
InChI Key |
SVKWAXJFZOFQQH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=CC3=C(C=C2NC1=O)OCO3)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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